molecular formula C21H21FN2O5 B2662344 4-(3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 370851-22-2

4-(3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2662344
CAS No.: 370851-22-2
M. Wt: 400.406
InChI Key: HEDODYYCAWBIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H21FN2O5 and its molecular weight is 400.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Molecular Formula

  • C23H20F2N2O2

Molecular Weight

  • 394.4 g/mol

Structural Representation

The structural representation of the compound indicates the presence of a pyrazole core with various substituents that may influence its biological activity.

Antiproliferative Activity

Research has indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC₅₀ value of 0.08 μM against the MCF-7 breast cancer cell line, suggesting strong potential as an anticancer agent .

Inhibition of Enzymatic Activity

In silico studies have shown that this compound can act as an inhibitor for dengue virus type 2 (DEN2) NS2B/NS3 serine protease. This suggests its potential application in antiviral therapies .

The mechanism of action for the antiproliferative effects is believed to involve the inhibition of specific kinases, similar to other pyrazole derivatives which have shown promising results in targeting the epidermal growth factor receptor (EGFR) pathway .

Synthesis and Evaluation

  • Synthesis Method : The compound was synthesized via a one-pot three-component reaction involving 3′,4′-dimethoxyacetophenone, 2-fluorobenzaldehyde, and phenylhydrazine under microwave conditions, enhancing reaction efficiency .
  • Biological Evaluation :
    • Antiproliferative Assays : Various derivatives were tested against MCF-7 cells with some showing significant inhibitory effects.
    • Enzyme Inhibition : Docking studies indicated favorable interactions with target enzymes involved in cancer proliferation and viral replication.

Comparative Data Table

CompoundIC₅₀ (μM)TargetActivity
C50.08MCF-7Antiproliferative
Compound 10.07EGFRInhibitory
Compound 1 (Dengue)N/ANS2B/NS3Inhibitory

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties, particularly against dengue virus type 2 (DEN2). The mechanism of action involves inhibition of the NS2B/NS3 serine protease, which is crucial for viral replication. Molecular docking studies have shown promising binding affinity, suggesting its potential as a lead compound for developing antiviral therapies against dengue fever .

Thrombopoietin Receptor Agonism

Another notable application is its role as an agonist of the thrombopoietin receptor. This activity is particularly relevant in the treatment of thrombocytopenia, a condition characterized by low platelet counts. The compound enhances platelet production by stimulating the receptor, thereby providing a therapeutic avenue for patients suffering from conditions that lead to reduced platelet levels .

Case Study 1: Antiviral Efficacy

In a study published in MDPI, the synthesized analogue demonstrated effective inhibition of DEN2 protease in vitro. The research utilized advanced spectroscopic techniques to confirm the compound's structure and employed molecular dynamics simulations to evaluate its stability and interaction with the target enzyme . The findings suggest that further optimization of this compound could lead to effective antiviral agents.

Case Study 2: Platelet Production Enhancement

A patent document highlights the use of this compound as a thrombopoietin receptor agonist. Clinical trials are underway to assess its efficacy in increasing platelet counts in patients with thrombocytopenia. Preliminary results indicate a favorable safety profile and significant improvements in platelet production, warranting further clinical investigation .

Comparative Analysis Table

Application AreaMechanism of ActionCurrent Status
Antiviral ActivityInhibition of DEN2 NS2B/NS3 serine proteasePreclinical studies
Thrombopoietin Receptor AgonismStimulation of platelet productionClinical trials ongoing

Properties

IUPAC Name

4-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O5/c1-28-18-8-7-13(11-19(18)29-2)16-12-17(14-5-3-4-6-15(14)22)24(23-16)20(25)9-10-21(26)27/h3-8,11,17H,9-10,12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDODYYCAWBIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.